2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

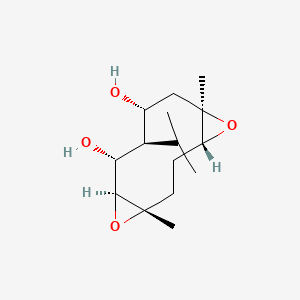

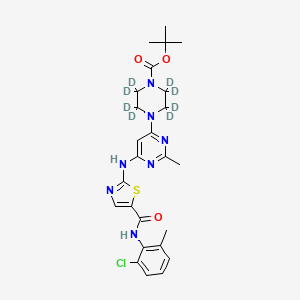

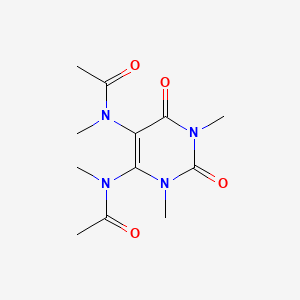

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3 is a chemical compound with the molecular formula C8H14O4 . The carboxyl group in this compound occupies an equatorial position on the 1,3-dioxane ring .

Molecular Structure Analysis

In the crystal structure of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3, O-H⋯O hydrogen bonds form chains of molecules, which are linked into a three-dimensional network by C-H⋯O hydrogen bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3 are as follows :Aplicaciones Científicas De Investigación

Renewable Gasoline and Fuel Additives

Research on the derivative compounds of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid shows potential applications in renewable gasoline, solvents, and fuel additives. For instance, 2,3-Butanediol, a renewable alcohol derived from biomass sugars, was selectively dehydrated to produce a mixture of dioxolanes similar in structure to 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid derivatives. This mixture demonstrated properties comparable to high-octane gasoline and could serve as a sustainable gasoline blending component or diesel oxygenate. The dioxolane mixture's low solubility in water suggests it could also be an industrial solvent alternative to common gasoline oxygenates like methyl tert-butyl ether (Harvey, Merriman, & Quintana, 2016).

Coordination Polymers and Fluorescence Sensing

Further research explores the structural diversity of coordination polymers constructed from carboxylate linkers and pyridyl co-linkers, highlighting the potential of such compounds in fluorescence sensing of nitroaromatics. Coordination polymers derived from flexible carboxylate linkers show promise as luminescent sensors for selective sensing of nitroaromatic compounds, which are of great interest for environmental monitoring and security applications (Gupta, Tomar, & Bharadwaj, 2017).

Degradable Thermosets from Renewable Bioresources

Another study uses a carboxylic acid functional trimer derived from isosorbide and maleic anhydride for cross-linking with epoxidized sucrose soyate, producing bio-based, degradable thermosets. These thermosets exhibit a balance of hardness and flexibility, addressing critical needs for sustainable raw materials, recycling, and dual-performance materials in various industrial applications (Ma, Webster, & Jabeen, 2016).

Amphiphilic Siloxanes for Material Behavior Exploration

The synthesis and characterization of linear and cyclic siloxanes functionalized with carboxyl groups through thiol-ene addition are explored for their amphiphilic character and potential as solvent-free liquid electrolytes. These compounds show interesting properties, such as self-assembling capabilities and significant increases in both dielectric permittivity and conductivity, which could be beneficial for applications in electronic materials and devices (Turcan-Trofin et al., 2019).

Mecanismo De Acción

Target of Action

It is often used in scientific research and chemical synthesis intermediates .

Mode of Action

It’s likely that the compound interacts with its targets through hydrogen bonds, as suggested by the presence of carboxylic acid groups .

Pharmacokinetics

The compound has a predicted density of 1.105±0.06 g/cm3 . It is slightly soluble in chloroform and methanol, which may influence its bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3. The compound is stable under -20°C freezer conditions , suggesting that temperature could be a significant environmental factor.

Propiedades

IUPAC Name |

2,2-dimethyl-5-(trideuteriomethyl)-1,3-dioxane-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-7(2)11-4-8(3,5-12-7)6(9)10/h4-5H2,1-3H3,(H,9,10)/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEWDEAIHCUMKY-HPRDVNIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)(C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1(COC(OC1)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,8-Dichloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B564843.png)

![1-Phenyl-2-[4-[(tetrahydro-2H-pyran-2-YL)oxy]phenyl]-1-butanone](/img/structure/B564845.png)